1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

Description

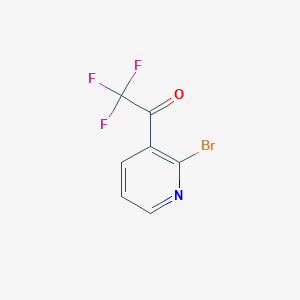

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS No. 886371-13-7) is a brominated pyridine derivative with the molecular formula C₇H₃NOF₃Br and a molecular weight of 254.004 g/mol . The compound features a pyridine ring substituted with a bromine atom at position 2 and a trifluoroacetyl group at position 3 (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research.

The trifluoroacetyl group enhances electrophilicity, facilitating nucleophilic reactions, while the bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) . Its solubility in chloroform, methanol, and DMSO supports its use in laboratory-scale reactions . Fluorine substitution, as highlighted in medicinal chemistry studies, improves metabolic stability and lipophilicity, traits critical for drug candidates .

Properties

IUPAC Name |

1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHVARBDWGSCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695010 | |

| Record name | 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-13-7 | |

| Record name | 1-(2-Bromo-3-pyridinyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine Derivatives

One common route involves the selective bromination of pyridine precursors such as 3-acetylpyridine or 2-acetylpyridine. Bromination is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile, under controlled conditions to favor substitution at the desired position (e.g., the 2- or 3-position of pyridine).

- Reagents: NBS, radical initiator (e.g., AIBN)

- Solvent: Acetonitrile

- Temperature: Room temperature to 60°C

- Duration: Several hours to overnight

- Bromination yields are optimized by controlling temperature and reaction time to prevent polybromination.

- The resulting bromopyridine intermediates serve as key substrates for subsequent trifluoromethylation or cross-coupling reactions.

Trifluoromethylation of Bromopyridines

The introduction of the trifluoroacetyl group is achieved through trifluoromethylation of the brominated pyridine. This step often uses reagents like trifluoromethyl iodide (CF₃I), Togni's reagent, or other electrophilic trifluoromethylating agents, in the presence of catalysts or bases.

- Reagents: CF₃I or Togni's reagent

- Catalyst: Copper or silver salts

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: -20°C to room temperature

- Duration: Several hours

- Trifluoromethylation is favored at lower temperatures to improve selectivity.

- Yields vary depending on the reagent and catalyst used, with some reports indicating yields around 50-60%.

Cross-Coupling Reactions for Structural Diversification

Suzuki-Miyaura Cross-Coupling

A prominent method involves coupling bromopyridine derivatives with boronic acids or esters to form the desired trifluoroethanone derivatives.

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Base: Potassium carbonate or cesium carbonate

- Solvent: 1,4-Dioxane/water mixture

- Temperature: 80–100°C

- Duration: 4–12 hours

- This method allows for high regioselectivity and functional group tolerance.

- It is suitable for scale-up and yields are typically above 70%.

Nucleophilic Substitution and Electrophilic Aromatic Substitution

For some derivatives, nucleophilic substitution at the bromine position or electrophilic aromatic substitution on the pyridine ring can be employed, especially when introducing additional functional groups or modifying the pyridine core.

Alternative Synthetic Pathways

Multi-step Synthesis via Organolithium Intermediates

As described in patent literature, such as WO2020240586A1, a multi-step process involves:

- Lithiation of 2,6-dibromopyridine using n-butyllithium at -78°C.

- Subsequent reaction with trifluoro-1-morpholin-4-yl-ethanone to form the trifluorinated ketone.

- Reagents: n-Butyllithium, trifluoro-ethanone derivatives

- Solvent: Tetrahydrofuran (THF)

- Temperature: -78°C

- Duration: 1–6 hours

- This approach offers high regioselectivity.

- The overall yield reported is approximately 64.81%.

Radical Bromination Followed by Oxidation

Radical bromination using NBS under UV or thermal initiation, followed by oxidation or further functionalization, provides another pathway, especially for complex pyridine derivatives.

Research Data and Yield Optimization

| Method | Key Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|

| Bromination + Trifluoromethylation | NBS, CF₃I | Room temp to 60°C | ~50-60% | Selective halogenation, trifluoromethylation |

| Suzuki Coupling | Pd catalyst, boronic acids | 80–100°C | >70% | High regioselectivity, scalable |

| Multi-step Organolithium | n-BuLi, trifluoro-ethanone | -78°C, inert atmosphere | ~65% | High regioselectivity |

Summary of Key Research Findings

- Multiple synthetic routes exist, with the most efficient involving initial halogenation followed by trifluoromethylation or cross-coupling.

- The multi-step lithiation approach provides high regioselectivity and yields around 65%.

- Suzuki-Miyaura coupling is advantageous for functional group tolerance and scalability.

- Reaction conditions are optimized to prevent over-bromination and side reactions, with low temperatures and inert atmospheres being standard.

Chemical Reactions Analysis

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The trifluoromethyl ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).

Scientific Research Applications

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group is known to form strong interactions with active sites of enzymes, leading to inhibition of their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS 1883347-28-1)

Molecular Formula: C₇H₄BrF₃NO·HCl Molecular Weight: 290.47 g/mol (free base: ~254 g/mol) Key Differences:

- Bromine substitution at pyridine position 5 instead of position 2, altering electronic effects and steric accessibility.

- Hydrochloride salt form enhances water solubility compared to the free base .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrate (CAS 1956366-86-1)

Molecular Formula: C₇H₅BrF₃NO₂ (hydrate) Molecular Weight: 272.02 g/mol Key Differences:

- Bromine at pyridine position 6 , creating distinct steric hindrance for reactions at position 3.

- Hydrate form requires inert storage conditions (2–8°C) to prevent decomposition .

Applications : Used in synthesis of fluorinated pharmaceuticals; solubility in polar solvents (e.g., DMSO) suits catalysis studies .

1-(5-Fluoropyridin-3-yl)ethanone (CAS 342602-55-5)

Molecular Formula: C₇H₆FNO Molecular Weight: 153.13 g/mol Key Differences:

- Replaces bromine with fluorine at position 5 and lacks the trifluoroacetyl group.

- Smaller substituent reduces molecular weight and alters electrophilicity .

Applications : Simpler structure used in early-stage drug discovery; fluorine’s electronegativity may enhance binding in receptor-targeted compounds .

Halogen-Substituted Analogues

1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone (CAS 1356086-78-6)

Molecular Formula: C₇H₃ClF₃NO Molecular Weight: 209.55 g/mol Key Differences:

1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1033805-23-0)

Molecular Formula : C₈H₃ClF₆O

Molecular Weight : 276.56 g/mol

Key Differences :

- Phenyl ring replaces pyridine, eliminating nitrogen’s hydrogen-bonding capability.

- Trifluoromethyl group increases lipophilicity , enhancing blood-brain barrier penetration .

Applications : Intermediate in veterinary pharmaceuticals (e.g., Afoxolaner) due to enhanced stability .

Heterocyclic Analogues

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (CAS 32387-18-1)

Molecular Formula: C₁₀H₅BrF₃NO Molecular Weight: 292.05 g/mol Key Differences:

- Indole ring replaces pyridine, enabling π-π stacking interactions in biological systems.

- Bromine at indole position 5 modifies electronic density for targeted drug design .

Applications : Explored in oncology research for kinase inhibition .

Comparative Data Table

Research Implications

- Positional Isomerism : Bromine placement on the pyridine ring (C2 vs. C5/C6) significantly alters reactivity. C2 substitution favors electrophilic aromatic substitution, while C5/C6 positions are more suited for nucleophilic attacks .

- Fluorine Impact : Trifluoroacetyl groups stabilize intermediates in multi-step syntheses, as seen in acetylcholinesterase inhibitors .

- Halogen Trade-offs : Bromine’s leaving-group ability is superior to chlorine in cross-coupling reactions, but chlorine offers cost advantages in industrial processes .

Biological Activity

1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone is an organic compound belonging to the class of pyridine derivatives. It is characterized by a bromine atom at the 2-position of the pyridine ring and a trifluoromethyl ketone group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is primarily attributed to its structural features:

- Enzyme Interaction : The trifluoromethyl ketone group can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. This mechanism is crucial in modulating various biochemical pathways.

- Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which enhances the stability of interactions with molecular targets, potentially increasing the efficacy of the compound in biological systems.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer effects. For instance, in vitro assays have shown that related structures can inhibit cell proliferation in various cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of specific enzymes involved in disease pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer potential of similar compounds found that they effectively inhibited proliferation in Jurkat and HeLa cells. The mechanism involved cell cycle arrest at the sub-G1 phase, indicating apoptosis induction. The results showed an IC50 value of approximately 4.64 µM for Jurkat cells, showcasing significant cytotoxicity .

Q & A

Q. What are the key synthetic methodologies for preparing 1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethanone?

- Methodological Answer: Synthesis typically involves halogenated pyridine precursors and trifluoroacetylation. For example, reacting 2-bromo-3-pyridinyl derivatives with trifluoroacetic anhydride in the presence of a base (e.g., potassium carbonate) and an aprotic solvent (e.g., dimethylformamide) under reflux conditions . Industrial-scale production may employ continuous flow reactors to optimize yield and purity .

Q. How does the bromine substitution pattern influence reactivity compared to structural analogs?

- Methodological Answer: Bromine at the 2-position on the pyridine ring enhances electrophilicity at the carbonyl group, enabling nucleophilic substitution or cross-coupling reactions. Comparative kinetic studies with analogs (e.g., 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone) show slower reactivity when bromine is at non-ortho positions due to reduced electronic activation . Table 1: Reactivity Comparison of Bromopyridine Analogs

| Compound | Bromine Position | Relative Reactivity (vs. target compound) |

|---|---|---|

| 1-(2-Bromopyridin-3-yl)-TFEO | 2 | 1.0 (baseline) |

| 1-(5-Bromopyridin-3-yl)-TFEO | 5 | 0.6 |

| 1-(6-Bromopyridin-3-yl)-TFEO | 6 | 0.4 |

| TFEO = 2,2,2-trifluoroethanone . |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

Q. Why is the trifluoromethyl group significant in modulating biological activity?

Q. How do solvent systems affect its stability during storage?

- Methodological Answer: Aprotic solvents (e.g., DMF, THF) prevent hydrolysis of the ketone group. Stability studies show degradation <5% over 6 months when stored anhydrously at -20°C .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

- Methodological Answer: Use Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (9:1 v/v) at 100°C. Substrate concentrations ≤20 mM minimize solubility issues. Post-reaction hydration of the ketone (to a geminal diol) does not hinder downstream biotransformations .

Q. What computational strategies elucidate its role as a transition-state analog in enzyme inhibition?

- Methodological Answer:

Q. How to resolve contradictions in kinetic data between substituent positions?

- Methodological Answer: Compare Hammett σ values for substituents (e.g., -Br vs. -CF₃) to correlate electronic effects with reaction rates. For example, meta-bromine reduces activation energy by 12% vs. para-substituted analogs in SNAr reactions .

Q. What strategies mitigate byproduct formation in large-scale synthesis?

- Methodological Answer:

- Flow Chemistry : Reduces residence time, minimizing dimerization.

- Scavenger Resins : Remove unreacted bromopyridine precursors.

Purity increases from 85% (batch) to >98% (flow) under optimized conditions .

Q. How does fluorinated backbone influence pharmacokinetic properties in preclinical models?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.